2-Amino-6-(4-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one
Overview
Description
The compound “2-Amino-6-(4-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring at the 2nd position is an amino group (-NH2), at the 4th position is a carbonyl group (C=O), and at the 6th position is a phenyl ring with a methoxy group (-OCH3) at the 4th position .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on its functional groups. The amino group might undergo reactions like acylation or alkylation. The carbonyl group could be involved in nucleophilic addition reactions. The methoxy group on the phenyl ring could undergo reactions typical of ethers, or it could be ortho/para-directing in electrophilic aromatic substitution reactions on the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of polar functional groups like the amino group and the carbonyl group could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Reactivity
2-Amino-6-(4-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of various nitrogen heterocyclic compounds, including pyrazoles, pyrimidines, pyridopyrimidines, and diazepines. Its reactivity with bifunctional nucleophiles like hydrazines, guanidines, and amines has been extensively studied (Farouk, Ibrahim, & El-Gohary, 2021).
Transformation into Amino Derivatives
This compound can be transformed into various amino derivatives by reacting with corresponding amines. This process is crucial for developing more complex organic compounds with potential applications in drug design and medicinal chemistry (Botta et al., 1985).
Investigating Chemical Behavior
Investigations into the chemical behavior of this compound and its derivatives have led to the synthesis of new dihydropyrimidine derivatives, expanding the understanding of its reactivity and potential applications (Namazi, Mirzaei, & Azamat, 2001).
Biological Activities
The biological activity of derivatives of this compound has been explored, with studies reporting on their antimicrobial, anticancer, and antiviral activities. Such research is vital for drug discovery and development in treating various diseases (Al-Juboori, 2020).
Enantiomerically Pure Derivatives
Research has also focused on synthesizing enantiomerically pure β-amino acids from derivatives of this compound, highlighting its utility in stereochemistry and pharmaceutical chemistry (Lakner et al., 2003).
Anticancer Agent Synthesis
One notable application is in synthesizing novel anticancer agents. By modifying this compound, researchers have developed derivatives with significant in vitro anticancer activities, contributing to the ongoing search for effective cancer treatments (Tiwari et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-16-8-4-2-7(3-5-8)9-6-10(15)14-11(12)13-9/h2-5,9H,6H2,1H3,(H3,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDHVJXAXNUZNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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